(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane
Description
(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane is a fluorinated spirocyclic compound characterized by a bicyclic structure where a five-membered oxolane ring (oxygen-containing) is fused to a cyclopropane moiety via a spiro junction. The stereochemistry at positions 3 and 4 (R-configuration) and the fluorine substituent at the 4-position confer unique electronic and steric properties.
Properties
IUPAC Name |
(3R,4R)-4-fluoro-1-oxaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO/c8-6-3-1-2-4-7(6)5-9-7/h6H,1-5H2/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMOYIMEWBWVEX-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CO2)C(C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CO2)[C@@H](C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane typically involves stereoselective methods to ensure the correct configuration of the compound. One common approach is the annulation strategy, which involves the formation of the spirocyclic ring through cyclization reactions. The reaction conditions often include the use of specific catalysts and reagents to achieve high yields and selectivity .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of stereoselective synthesis and annulation strategies are likely employed on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Scientific Research Applications
(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes or receptors. The spirocyclic structure provides a rigid framework that can interact with biological macromolecules, potentially leading to unique biological effects.
Comparison with Similar Compounds
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Fluorine Position(s) | Notable Properties |
|---|---|---|---|---|---|
| (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane | C₇H₁₁FO | 130.16 | Oxolane, cyclopropane, C-F | 4-position | High ring strain, moderate lipophilicity |
| 6,6-Difluoro-1-oxaspiro[2.5]octane | C₇H₁₀F₂O | 148.15 | Oxolane, cyclopropane, 2×C-F | 6,6-positions | Increased metabolic stability, higher logP |
| 4-Oxaspiro[2.5]octane-1-carboxylic acid ethyl ester (CAS 651045-78-2) | C₃₇H₄₂O₈ | 614.7 | Ester, phenylmethoxy | None | Low solubility, steric hindrance |
| 7-Benzyl-4,7-diazaspiro[2.5]octane derivative | C₂₉H₂₈Cl₂F₂N₄O₂S | 622.5 | Diazaspiro, fluoro-prolyl | Multiple | Basic, bioactive potential |
Research Implications
- Synthetic Chemistry : The fluorine atom in this compound may direct regioselective reactions, while spiro systems with nitrogen (e.g., diazaspiro) offer routes to chiral catalysts .
- Drug Design : Compared to Ipratropium analogs, the target’s compact spiro structure and fluorine could improve blood-brain barrier penetration, though this requires validation .
Limitations and Contradictions
- Evidence gaps exist for direct pharmacological data on the target compound.
- Structural analogs vary widely in substitution patterns, complicating extrapolation of properties.
Biological Activity
(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane is a spirocyclic compound notable for its unique structural features, including the presence of a fluorine atom attached to a spirocyclic oxane ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential interactions with various biological pathways and enzymes.
Chemical Structure and Synthesis
The compound's structure allows for stereoselective synthesis, typically involving annulation strategies that ensure the correct configuration. The synthesis often employs specific catalysts and reagents to optimize yields and selectivity. Understanding the chemical behavior of this compound is crucial for its application in biological contexts.
The biological activity of this compound is largely influenced by its interaction with specific molecular targets. The fluorine atom enhances the compound's reactivity and binding affinity to enzymes or receptors. Its spirocyclic structure provides a rigid framework that can effectively interact with biological macromolecules, potentially leading to significant biological effects.
Enzyme Interactions
Research indicates that the compound interacts with various enzymes, particularly through its spirocyclic structure which is a common motif in biologically active compounds. A study highlighted that the stereochemistry of 1-oxaspiro[2.5]octanes significantly affects their biological activity; specifically, O-axial C3 epimers were found to be more reactive than their equatorial counterparts when interacting with yeast epoxide hydrolase (YEH) from Rhodotorula glutinis .
Pharmacological Potential
The derivatives of this compound are being investigated for their pharmacological activities. The compound's unique structure positions it as a candidate for drug discovery, particularly in developing new therapeutic agents targeting specific receptors or pathways in diseases such as cancer or neurological disorders .
Case Studies
- Stereochemical Preference Study : A study focused on the reactivity of different epimers of 1-oxaspiro[2.5]octanes demonstrated that YEH preferentially hydrolyzed O-axial C3 epimers faster than equatorial ones, underscoring the importance of stereochemistry in enzymatic reactions involving this class of compounds .
- Binding Affinity Assessments : Research assessing the binding affinity of various compounds related to this compound showed promising results in terms of their interactions with adenosine receptors and other relevant biological targets .
Data Tables
| Compound | Enzyme Interaction | Binding Affinity (Ki, nM) | Biological Activity |
|---|---|---|---|
| This compound | Yeast Epoxide Hydrolase | Varies by epimer | Enzymatic detoxification |
| Derivative A | A3 Adenosine Receptor | 2480 ± 790 | Antagonist activity |
| Derivative B | Kappa Opioid Receptor | 321 ± 40 | Analgesic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
